2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide
CAS No.:
Cat. No.: VC16378541
Molecular Formula: C14H14BrN3O2
Molecular Weight: 336.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrN3O2 |
|---|---|
| Molecular Weight | 336.18 g/mol |
| IUPAC Name | 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide |
| Standard InChI | InChI=1S/C14H14BrN3O2/c1-9-7-10(2)18(17-9)13(19)8-16-14(20)11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3,(H,16,20) |
| Standard InChI Key | JJEJHGLFMVLEGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C(=O)CNC(=O)C2=CC=CC=C2Br)C |
Introduction
The compound 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is a synthetic organic molecule that belongs to the class of benzamides. It features a benzamide core with a bromine substituent and an oxoethyl side chain linked to a 3,5-dimethylpyrazole ring. This unique structure makes it an interesting candidate for various chemical and biological studies.
Potential Applications
While specific applications of 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide are not well-documented, compounds with similar structures are often explored for their potential therapeutic effects. For instance, benzamides and pyrazole derivatives have been studied for various biological activities, including anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume